molecular formula C9H15NO4S B13547091 tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate

tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate

Cat. No.: B13547091
M. Wt: 233.29 g/mol
InChI Key: FTGNEJCXFCSPHD-UHFFFAOYSA-N
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Description

tert-butyl 1,1-dioxo-3,4-dihydro-2H-1λ⁶,2-thiazine-2-carboxylate is a sulfur-containing heterocyclic compound characterized by a six-membered 1λ⁶,2-thiazine ring with a sulfone (1,1-dioxo) group, a partially saturated 3,4-dihydro structure, and a tert-butyl ester substituent at the 2-position. This compound belongs to the broader class of 1,2-thiazine derivatives, which are notable for their applications in medicinal chemistry, particularly as intermediates in drug synthesis.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

tert-butyl 1,1-dioxo-3,4-dihydrothiazine-2-carboxylate

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(11)10-6-4-5-7-15(10,12)13/h5,7H,4,6H2,1-3H3

InChI Key

FTGNEJCXFCSPHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CS1(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate typically involves the reaction of tert-butylamine with a suitable thiazine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several pharmacologically active molecules. Key similarities and differences are outlined below:

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Primary Applications
tert-butyl 1,1-dioxo-3,4-dihydro-2H-1λ⁶,2-thiazine-2-carboxylate 1λ⁶,2-thiazine (non-aromatic, partially saturated) tert-butyl carboxylate at position 2; sulfone group at position 1 ~263.3 (estimated) Synthetic intermediate; potential drug precursor
Hydrochlorothiazide 1,2,4-benzothiadiazine (aromatic fused ring) 6-chloro; 7-sulfonamide; fully saturated dihydro structure 297.73 Diuretic; antihypertensive
Brinzolamide Thieno[3,2-e]-1,2-thiazine (fused thiophene) 6-sulfonamide; ethylamino and methoxypropyl substituents 383.49 Carbonic anhydrase inhibitor (glaucoma)
N,N-diethyl-5-methyl-1,1-dioxo-3-(thiophen-3-yl)-3,4-dihydro-2H-1λ⁶,2,6-thiadiazine-4-carboxamide 1λ⁶,2,6-thiadiazine (additional nitrogen) Thiophen-3-yl; carboxamide; methyl and diethyl groups ~371.4 (estimated) Not specified (likely investigational)

Key Comparative Insights

Core Heterocycle Variations: The target compound features a non-fused 1λ⁶,2-thiazine ring, distinguishing it from hydrochlorothiazide (benzothiadiazine) and brinzolamide (thieno-thiazine). The 1λ⁶ oxidation state (sulfone group) is conserved across all compounds, enhancing metabolic stability compared to non-oxidized thiazines .

Substituent Impact :

  • The tert-butyl carboxylate group in the target compound introduces steric bulk and lipophilicity, which could influence solubility and membrane permeability. This contrasts with hydrochlorothiazide’s sulfonamide moiety, which enhances hydrogen-bonding capacity and diuretic activity .
  • Brinzolamide’s thiophene fusion and sulfonamide group enable selective carbonic anhydrase inhibition, a feature absent in the target compound due to its simpler scaffold .

Pharmacological Implications :

  • Hydrochlorothiazide and brinzolamide demonstrate that sulfonamide groups are critical for target engagement (e.g., renal Na+/Cl⁻ cotransporters or carbonic anhydrase). The target compound’s lack of this group suggests divergent biological targets or roles as a prodrug .
  • The tert-butyl ester may serve as a protective group for carboxylic acids in prodrug strategies, as seen in synthetic protocols for carbamate derivatives .

Biological Activity

Tert-butyl 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate is C₉H₁₁N₁O₄S. The compound features a thiazine ring structure which is significant for its biological activity. The presence of the dioxo group plays a crucial role in its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds related to thiazines have been shown to inhibit enzymes such as viral polymerases and proteases.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Activity : The thiazine moiety is known for its ability to disrupt microbial cell walls or inhibit essential metabolic pathways.

Biological Activity Data

Activity Type Observed Effects Reference
AntiviralInhibits HCV NS5B polymerase with IC50 < 10 nM
AntioxidantScavenges free radicals in vitro
AntimicrobialExhibits activity against Gram-positive bacteria

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiviral Efficacy : A study demonstrated that derivatives of the thiazine ring showed potent inhibitory effects against Hepatitis C virus (HCV), with one compound displaying an EC50 value of 1.1 nM in replicon assays .
  • Antioxidant Potential : Research indicated that thiazine derivatives could effectively reduce oxidative stress markers in cellular models, suggesting a potential role in neuroprotection .
  • Antimicrobial Studies : Various thiazine compounds have been tested against a range of bacterial strains, showing significant inhibition zones in agar diffusion assays .

Q & A

Basic: What are the established synthetic methodologies for preparing tert-butyl 1,1-dioxo-3,4-dihydro-2H-1λ⁶,2-thiazine-2-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, leveraging protective group strategies and cyclization. For example:

  • Step 1: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect reactive amines or hydroxyl groups.
  • Step 2: Cyclization of sulfonamide or thiol intermediates with carbonyl-containing reagents (e.g., diketones or aldehydes) to form the 1λ⁶,2-thiazine ring. Reaction conditions often involve polar aprotic solvents (DMF, THF) and mild heating (50–80°C) .
  • Step 3: Oxidation of the thiazine ring to achieve the 1,1-dioxo moiety using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acidic media .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
  • Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the tert-butyl group (δ ~1.2–1.4 ppm for C(CH₃)₃) and the thiazine ring protons (δ 3.0–4.5 ppm for CH₂ groups adjacent to sulfone). 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrothiazine ring .
  • IR Spectroscopy: Confirm sulfone (SO₂) stretching vibrations at ~1150–1300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement. The tert-butyl group often introduces steric hindrance, affecting crystal packing. High-resolution data (d-spacing < 1 Å) is recommended for accurate bond-length analysis .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The sulfone group activates the thiazine ring toward nucleophilic attack at the C-2 position.
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMSO or acetonitrile.
  • Example Workflow:
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to map electrophilic/nucleophilic regions.
    • Validate with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Advanced: How to address contradictions in NMR data interpretation for diastereomeric mixtures of this compound?

Answer:

  • Chiral Derivatization: Use enantiopure reagents (e.g., Mosher’s acid) to convert diastereomers into separable derivatives. Analyze via ¹⁹F NMR or chiral HPLC .
  • Dynamic NMR (DNMR): Observe coalescence of proton signals at variable temperatures to determine rotational barriers in the thiazine ring.
  • Crystallographic Resolution: If single crystals are obtainable, compare unit cell parameters with simulated powder XRD patterns to identify polymorphic forms .

Advanced: What strategies optimize the compound’s stability under acidic or basic conditions for drug delivery applications?

Answer:

  • pH-Dependent Degradation Studies:
    • Acidic Conditions: The tert-butyl ester hydrolyzes slowly at pH < 3. Stabilize using enteric coatings (e.g., Eudragit®) or co-formulation with buffering agents.
    • Basic Conditions: The sulfone group is stable, but the carbamate may decompose. Replace with more robust protective groups (e.g., Fmoc) if necessary.
  • Accelerated Stability Testing:
    • Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; major degradation products include sulfonic acid derivatives .

Basic: How is this compound utilized as a synthetic intermediate in medicinal chemistry?

Answer:

  • Peptide Mimetics: The tert-butyl carbamate serves as a protective group for amines in peptide coupling reactions.
  • Heterocyclic Libraries: Functionalize the thiazine ring via Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) to generate analogs for kinase inhibition screening .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reaction Exotherms: Control temperature during oxidation steps (e.g., H₂O₂ addition) to prevent runaway reactions. Use flow chemistry for safer scaling.
  • Purification Bottlenecks: Replace column chromatography with crystallization by optimizing solvent polarity (e.g., ethanol/water mixtures).
  • Regioselectivity: Competing sulfonation at unintended positions can occur. Use directing groups (e.g., nitro) or kinetic vs. thermodynamic control (e.g., low-temperature quenching) .

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